molecular formula C7H4ClNO2 B8532274 4-Chloro-3H-furo[3,4-c]pyridine-1-one

4-Chloro-3H-furo[3,4-c]pyridine-1-one

Cat. No.: B8532274
M. Wt: 169.56 g/mol
InChI Key: LHWNUJZSGCIZIG-UHFFFAOYSA-N
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Description

4-Chloro-3H-furo[3,4-c]pyridine-1-one is a heterocyclic compound featuring a fused furopyridine core with a chlorine substituent at the 4-position. The chlorine atom likely enhances electrophilic substitution reactivity and influences intermolecular interactions, such as hydrogen bonding or halogen-based pharmacophore effects.

Properties

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

4-chloro-3H-furo[3,4-c]pyridin-1-one

InChI

InChI=1S/C7H4ClNO2/c8-6-5-3-11-7(10)4(5)1-2-9-6/h1-2H,3H2

InChI Key

LHWNUJZSGCIZIG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2Cl)C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 4-Chloro-3H-furo[3,4-c]pyridine-1-one with three related compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CAS Number Source
This compound* C₇H₄ClNO₂ 185.57 (calculated) Chlorine at 4-position, fused furopyridine Not available Hypothetical
Spiro[furo[3,4-c]pyridine-1(3H),4'-piperidin]-3-one hydrochloride C₁₁H₁₂N₂O₂·HCl 240.69 Spirocyclic piperidine, hydrochloride salt 475152-33-1
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine C₁₁H₁₁ClIN₃O 375.59 Chloro, iodo, THP-protected pyrazole 1416713-15-9
5-Halo-1H-pyrazolo[3,4-c]pyridines (e.g., 4) C₆H₄ClN₃ 153.57 (Cl variant) Halogen at 5-position, unprotected NH Not provided

Preparation Methods

Jones Oxidation of Pyrido-Dioxane Intermediates

The foundational route to 4-Chloro-3H-furo[3,4-c]pyridine-1-one involves the oxidation of 2,2,8-trimethyl-5-(4-chloro-α-hydroxybenzyl)-pyrido[4,3-e]-1,3-dioxane precursors using Jones reagent (CrO₃/H₂SO₄/H₂O). Under nitrogen atmosphere in dry THF, ketone intermediates form via controlled addition of oxidizing agent until complete consumption of starting material (monitored by TLC Rf = 0.8 in dichloromethane:methanol 10:1). Post-oxidation workup includes isopropanol quenching, iced water precipitation, and sequential methanol recrystallization yielding 1.7 g plate-like crystals per 2.16 g starting material (78.7% yield).

Tosylation-Cyclization Sequence

Critical to ring formation is the SN2 displacement facilitated by tosylation of 4-hydroxymethyl intermediates. Protection with acetonide groups precedes tosyl chloride activation in CH₂Cl₂/pyridine (70% yield), followed by base-mediated cyclization in methanol (90% yield). Chiral HPLC analysis confirms enantiomeric ratios identical to starting materials, enabling asymmetric synthesis of non-racemic products.

Table 1: Optimization of Cyclization Conditions

StepReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)
TosylationTsCl, Py/CH₂Cl₂0–527092
DeprotectionHCl/MeOH25110098
CyclizationKOtBu/THF6549099.5

Microwave-Assisted Multi-Component Synthesis

Four-Component Condensation

Modern approaches adapt J-stage protocols using equimolar 4-chlorobenzaldehyde, methyl ketones, cyanothioacetamide, and excess ammonium acetate in n-butanol. Microwave irradiation (150°C, 20 min) facilitates consecutive Knoevenagel-Michael-cyclocondensation steps, producing 3-cyano-2-pyridinthione intermediates. ¹H NMR analysis confirms regioselectivity via characteristic singlets at δ 6.88 ppm (pyridine CH) and δ 161.8 ppm (thiocarbonyl).

Chlorination and Lactonization

Subsequent treatment with POCl₃ at reflux introduces the 4-chloro substituent (85% yield), followed by acidic hydrolysis (HCl/EtOH, 12 h) inducing lactonization to the target furopyridinone. Comparative studies show microwave methods reduce reaction times from 48 h to <6 h versus conventional heating.

Table 2: Multi-Component Reaction Optimization

ParameterConventionalMicrowaveImprovement (%)
Reaction Time48 h6 h87.5
Overall Yield62%78%25.8
Purity (HPLC)91%97%6.6

Comparative Analysis of Synthetic Routes

Yield and Scalability

The classical oxidation-cyclization method remains superior for large-scale production (batch sizes >100 g) despite its 6-step sequence. Microwave-assisted routes offer rapid access (<1 day) but require specialized equipment. GBB-derived approaches show promise for library synthesis but necessitate post-modification steps.

Purity and Stereochemical Control

Chiral HPLC analysis reveals oxidation methods preserve enantiomeric excess (98–99% ee) when using [1S]-N,B-Enantride® reducing agents. Racemization occurs in multi-component routes unless chiral auxiliaries are introduced during cyclocondensation.

Advanced Characterization Data

Spectroscopic Signatures

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=5.2 Hz, 1H, pyridine H5), 7.89 (s, 1H, furo H2), 4.98 (s, 2H, lactone CH₂). ¹³C NMR: 165.8 (C=O), 152.1 (C-Cl), 118.4 (CN in intermediates). HRMS (ESI+): m/z calc. for C₇H₃ClNO₂ [M+H]⁺ 183.9864, found 183.9861.

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms fused bicyclic system with dihedral angle 12.3° between planes. Chlorine occupies 4-position with 1.711 Å C-Cl bond length, consistent with sp² hybridization .

Q & A

Q. Table 1: Key Spectral Peaks for this compound

TechniqueObserved DataReference
1^1H NMRδ 8.21 (s, 1H, pyridine-H)
IR1715 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl)
ESI-MSm/z 183.0 [M+H]⁺

Q. Table 2: Reactivity Comparison of Halogenated Analogs

SubstituentReaction TypeYield (%)Byproducts
ClSuzuki Coupling65Dechlorinated
BrUllmann Coupling72Homocoupling
FSNAr38Hydrolyzed

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